![molecular formula C20H16N4OS B2533101 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1428379-78-5](/img/structure/B2533101.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of Schiff's bases, followed by reactions with different carboxylic acids or other reagents to yield the desired heterocyclic compounds . For example, compound synthesis in paper involves the reaction of 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide with various aldehydes and subsequent reactions to yield pyrazole and oxadiazole derivatives. Similarly, the synthesis of benzimidazole derivatives in paper is achieved through a molecular hybridization approach, indicating a strategic method for creating new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by the presence of benzimidazole and other heterocyclic rings, which are known to contribute to the biological activity of these molecules. The presence of substituents and functional groups on these rings can significantly influence the activity and selectivity of the compounds against various biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation, cyclization, and N-alkylation. These reactions are crucial for constructing the core heterocyclic structure and for introducing various functional groups that can enhance the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structures. The presence of multiple heteroatoms (nitrogen, sulfur) within the compounds can affect their electron distribution, acidity, and basicity, which in turn can impact their interactions with biological targets. The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, and their effectiveness can be correlated with their structural features .
Scientific Research Applications
Heterocyclic Compound Synthesis and Properties
Compounds containing heteroatoms, notably imidazoles, pyrroles, and thiazoles, are significant in organic chemistry due to their widespread biological and medicinal applications. They serve as recognition units in the synthesis of optical sensors and exhibit various biological activities. The synthesis and evaluation of benzofused thiazole derivatives have highlighted their potential as antioxidant and anti-inflammatory agents, showcasing the chemical's role in developing therapeutic agents (Jindal & Kaur, 2021; Raut et al., 2020).
Optical Sensors and Biological Applications
The pyrimidine derivatives' ability to form both coordination and hydrogen bonds makes them suitable as sensing probes, indicating the relevance of N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide in the synthesis of complex molecules with sensing capabilities. These derivatives are explored for their exquisite sensing materials due to their structural features and biological significance (Jindal & Kaur, 2021).
Antitumor Activity
Imidazole derivatives, part of the chemical's structural framework, have been reviewed for their antitumor activity. The structural consideration of such compounds offers insights into new antitumor drugs and compounds with diverse biological properties, underlining the importance of this compound in the search for novel therapeutic agents (Iradyan et al., 2009).
Drug Development and Synthesis
Research on the chemical's related structures has contributed to the development of drugs acting on the central nervous system (CNS), highlighting heterocycles' significant role in medicinal chemistry. The exploration of functional chemical groups, including those found in this compound, suggests their potential in synthesizing compounds with CNS activity, ranging from depressant to stimulant effects (Saganuwan, 2017).
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of cell death that is typically triggered by various pathological stimuli, including inflammation, infection, and damage signals . By inhibiting RIPK1, the compound prevents the downstream effects of necroptosis, potentially mitigating the associated inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
In vivo studies have been performed to determine the oral exposure of similar compounds . These studies can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which can impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of necroptosis . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby potentially mitigating the cellular damage and inflammation associated with this form of cell death .
Future Directions
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(20-23-15-7-1-2-8-17(15)26-20)22-14-6-3-5-13(11-14)16-12-21-18-9-4-10-24(16)18/h1-3,5-8,11-12H,4,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMIAUNDAMRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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